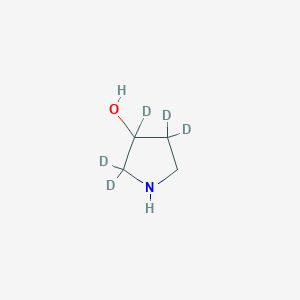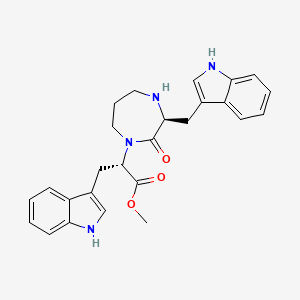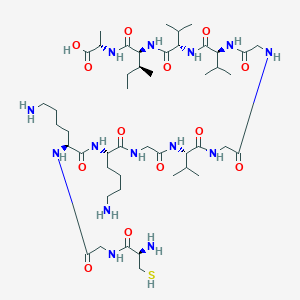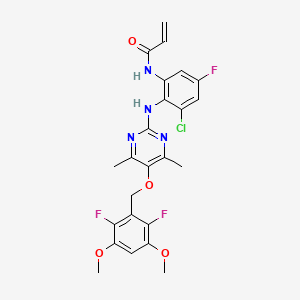
Pyrrolidin-3-ol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidin-3-ol-d5 is a deuterium-labeled version of Pyrrolidin-3-ol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-3-ol-d5 typically involves the deuteration of Pyrrolidin-3-ol. This process can be achieved through various methods, including the use of deuterated reagents or catalysts that facilitate the exchange of hydrogen atoms with deuterium atoms . One classical method for the preparation of five-membered heterocycles, such as Pyrrolidin-3-ol, is the 1,3-dipolar cycloaddition between a 1,3-dipole (e.g., nitrone, azide, or azomethine ylide) and a dipolarophile (e.g., olefin) .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application .
化学反应分析
Types of Reactions
Pyrrolidin-3-ol-d5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the deuterium atoms, which can affect the reaction kinetics and mechanisms .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce various alcohols or amines .
科学研究应用
Pyrrolidin-3-ol-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of new drug candidates.
Industry: Applied in the development of new materials and chemical processes that require precise quantitation and tracking of molecular transformations
作用机制
The mechanism of action of Pyrrolidin-3-ol-d5 involves its incorporation into molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of the molecules, leading to changes in their absorption, distribution, metabolism, and excretion (ADME) properties . The molecular targets and pathways involved depend on the specific application and the molecules being studied .
相似化合物的比较
Similar Compounds
Pyrrolidin-3-ol: The non-deuterated version of Pyrrolidin-3-ol-d5.
3-Hydroxypyrrolidine: Another name for Pyrrolidin-3-ol.
Pyrrolidin-2-one: A related compound with a similar structure but different functional groups
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and quantitation of molecular transformations, making it a valuable tool in various fields of study .
属性
分子式 |
C4H9NO |
|---|---|
分子量 |
92.15 g/mol |
IUPAC 名称 |
2,2,3,4,4-pentadeuteriopyrrolidin-3-ol |
InChI |
InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/i1D2,3D2,4D |
InChI 键 |
JHHZLHWJQPUNKB-UZEBBDCZSA-N |
手性 SMILES |
[2H]C1(CNC(C1([2H])O)([2H])[2H])[2H] |
规范 SMILES |
C1CNCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)




![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)




